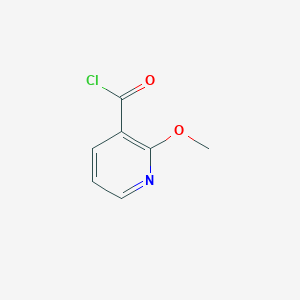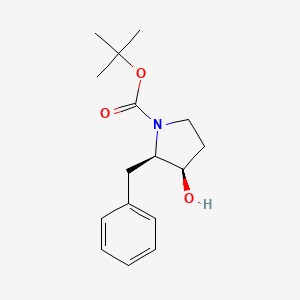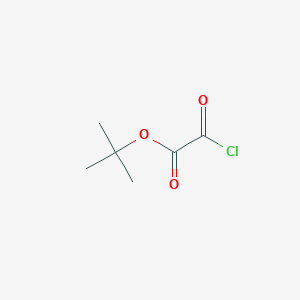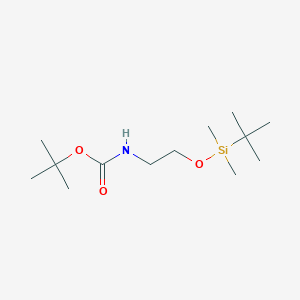
2-Methoxypyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyridine-3-carbonyl chloride is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of this compound.
Synthesis Analysis
The synthesis of related pyridine compounds involves various methods, including catalytic carbonylative polymerizations , Vilsmeier–Haack chlorination , electrosynthesis , and reactions with sodium methoxide . For instance, the synthesis of polyesters and amphiphilic poly(amide-block-ester)s is achieved using a catalyst combination of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine . Additionally, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a novel protocol using Vilsmeier–Haack chlorination . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray and spectroscopic analysis are common techniques used to determine the structure of pyridine derivatives. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Such techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. The pyrolysis of 3-methoxypyridine generates the pyrrolyl radical, which has been characterized by threshold photoelectron spectroscopy . Additionally, reactions of 2-chloropyridine derivatives with sodium methoxide yield 2-methoxy derivatives . These findings suggest that this compound could also participate in similar reactions, potentially leading to the formation of radicals or other derivatives through nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . The properties of this compound could be similarly influenced by its methoxy and carbonyl groups, affecting its optical properties and reactivity.
Aplicaciones Científicas De Investigación
1. Application in Aromatic Compound Metalation
2-Methoxypyridine is used in the deprotonation of aromatic compounds using mixed lithium-iron combinations. Despite challenges in isolating the desired product, this process offers insights into the reactivity of 2-methoxypyridine in complex metalation reactions (Nagaradja et al., 2012).
2. In Vitro Cytotoxicity Activities
A series of compounds bearing 2-methoxypyridine-3-carbonitrile showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating its potential use in cancer research and therapy (Al-Refai et al., 2019).
3. Catalytic Applications in Polymer Synthesis
2-Methoxypyridine combined with certain catalysts can facilitate carbonylative polymerizations of epoxides and N-alkylaziridines, leading to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s (Liu & Jia, 2004).
4. Synthesis of Lycopodium Alkaloids
In the synthesis of the Lycopodium alkaloid lycoposerramine R, methoxypyridine is utilized as a masked pyridone, demonstrating its importance in complex organic synthesis (Bisai & Sarpong, 2010).
5. Influence on Central Cholinergic System
N-acyl-thiazolidine-4-carboxylic acid derivatives synthesized using methoxypyridines showed significant influence on learning and memory in experimental animals, suggesting potential applications in neurological research (Krichevskiy et al., 2007).
6. Electrocatalytic CO2 Reduction
2-Methoxypyridine derivatives in iron Schiff base complexes contribute to the electrocatalytic reduction of CO2 to formate, highlighting its role in catalysis and environmental applications (Nichols et al., 2018).
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets in this case would be the organoboron reagents used in the SM coupling .
Mode of Action
In the context of the SM coupling, 2-Methoxypyridine-3-carbonyl chloride would likely interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the sm coupling, the compound would be involved in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific organoboron reagents used in the reaction .
Result of Action
In the context of the sm coupling, the compound would likely contribute to the formation of carbon–carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of the SM coupling, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
2-methoxypyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOTAZYPIEKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497661 |
Source


|
| Record name | 2-Methoxypyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53750-65-5 |
Source


|
| Record name | 2-Methoxypyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)






